molecular formula C16H26N2 B12502098 1-(4-Ethylbenzyl)-4-(propan-2-yl)piperazine

1-(4-Ethylbenzyl)-4-(propan-2-yl)piperazine

Cat. No.: B12502098
M. Wt: 246.39 g/mol
InChI Key: PTUBKMFHSNSOHD-UHFFFAOYSA-N
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Description

1-(4-Ethylbenzyl)-4-(propan-2-yl)piperazine is an organic compound that belongs to the piperazine family. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry and industrial processes. This particular compound is characterized by the presence of an ethylbenzyl group and a propan-2-yl group attached to the piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethylbenzyl)-4-(propan-2-yl)piperazine typically involves the reaction of 4-ethylbenzyl chloride with 1-(propan-2-yl)piperazine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethylbenzyl)-4-(propan-2-yl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylbenzyl or propan-2-yl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an organic solvent like dichloromethane.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of new piperazine derivatives with different functional groups.

Scientific Research Applications

1-(4-Ethylbenzyl)-4-(propan-2-yl)piperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Ethylbenzyl)-4-(propan-2-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Benzylpiperazine: A piperazine derivative with a benzyl group instead of an ethylbenzyl group.

    1-(4-Methylbenzyl)-4-(propan-2-yl)piperazine: Similar structure but with a methyl group instead of an ethyl group.

    1-(4-Ethylphenyl)-4-(propan-2-yl)piperazine: Similar structure but with a phenyl group instead of a benzyl group.

Uniqueness

1-(4-Ethylbenzyl)-4-(propan-2-yl)piperazine is unique due to the specific combination of the ethylbenzyl and propan-2-yl groups attached to the piperazine ring. This unique structure can confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C16H26N2

Molecular Weight

246.39 g/mol

IUPAC Name

1-[(4-ethylphenyl)methyl]-4-propan-2-ylpiperazine

InChI

InChI=1S/C16H26N2/c1-4-15-5-7-16(8-6-15)13-17-9-11-18(12-10-17)14(2)3/h5-8,14H,4,9-13H2,1-3H3

InChI Key

PTUBKMFHSNSOHD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)C(C)C

Origin of Product

United States

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